molecular formula C27H23N3O4 B148077 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide CAS No. 138564-17-7

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide

Cat. No. B148077
M. Wt: 453.5 g/mol
InChI Key: MTBFNHHOKDZWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant inhibitory effects on the NF-κB signaling pathway, which plays a critical role in regulating gene expression, cell survival, and immune responses.

Mechanism Of Action

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide exerts its inhibitory effects on the NF-κB signaling pathway by binding to the NBD (nucleotide-binding domain) of NEMO (NF-κB essential modulator), which is a critical component of the IKK (IκB kinase) complex. This binding prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. As a result, the translocation of the p65 subunit from the cytoplasm to the nucleus is inhibited, leading to the suppression of NF-κB-mediated gene expression.

Biochemical And Physiological Effects

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been shown to exhibit potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway, suggesting its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is its potent inhibitory effects on the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has been found to exhibit some level of cytotoxicity in certain cell types, which may limit its use in some experiments. Additionally, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.

Future Directions

There are several future directions for the study of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, the combination of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide with other drugs or therapies may enhance its effectiveness and reduce its potential side effects. Overall, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is a promising compound with significant potential for scientific research and therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide involves the reaction of 2-aminobenzophenone with 3,4-dihydroquinoline-2(1H)-one to form an intermediate, which is then reacted with 2,3-dioxoindole-1-acetic acid to yield the final product. The overall yield of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is around 30%, and the purity can be further improved by recrystallization.

Scientific Research Applications

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the NF-κB signaling pathway, which is involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been found to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus, which is a critical step in the activation of this pathway.

properties

CAS RN

138564-17-7

Product Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C27H23N3O4/c31-24(28-16-8-10-19-9-4-7-15-23(19)28)17-29(20-11-2-1-3-12-20)25(32)18-30-26(33)21-13-5-6-14-22(21)27(30)34/h1-7,9,11-15H,8,10,16-18H2

InChI Key

MTBFNHHOKDZWGK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

synonyms

2H-ISOINDOLE-2-ACETAMIDE, N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-1,3-DIHYDRO-1,3-DIOXO-N-PHENYL-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.